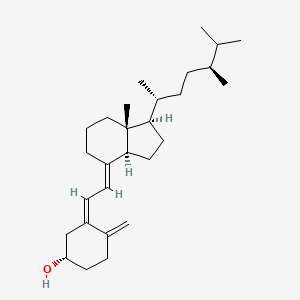

Vitamin D4

Beschreibung

Eigenschaften

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPPFEXMRDPFBK-JPWDPSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026994 | |

| Record name | Vitamin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-28-4 | |

| Record name | Vitamin D4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-secoergosta-5(Z),7(E),10(19)-trien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN41X73N6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Vitamin D4 from Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D4 (22,23-dihydroergocalciferol) is a lesser-known vitamer of the vitamin D family, primarily found in fungi. Its discovery and isolation have been subjects of increasing interest due to the growing recognition of mushrooms as a significant non-animal source of vitamin D. This technical guide provides a comprehensive overview of the discovery, isolation, and biochemical characteristics of this compound from fungal sources. It includes detailed experimental protocols for its extraction and purification, quantitative data on its prevalence in various mushroom species, and a depiction of its proposed signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the potential of this compound.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism in vertebrates.[1] While Vitamin D3 (cholecalciferol) is primarily synthesized in the skin of animals upon exposure to sunlight, and Vitamin D2 (ergocalciferol) is the main form found in fungi, other vitamers also exist. Among these is this compound, a structural analog of Vitamin D2.

The discovery of this compound in fungi, particularly in mushrooms, has highlighted the diversity of vitamin D compounds in nature. This compound is produced from its precursor, 22,23-dihydroergosterol (ergosta-5,7-dienol), through a photochemical reaction initiated by ultraviolet (UV) irradiation, similar to the synthesis of Vitamin D2 from ergosterol.[2][3] The presence of both Vitamin D2 and D4 in UV-exposed mushrooms makes them a unique dietary source of multiple vitamin D vitamers.[3][4]

This guide will delve into the technical aspects of this compound, from its initial identification to the detailed methodologies required for its isolation and characterization.

Discovery and Occurrence in Fungi

The identification of this compound in edible mushrooms was a significant finding that expanded our understanding of vitamin D sources. An unknown compound with a UV spectrum consistent with vitamin D was observed during routine HPLC analysis of mushroom extracts.[2][3] Subsequent analysis using liquid chromatography-mass spectrometry (LC-MS) confirmed the identity of this compound as this compound (22-dihydroergocalciferol).[2][4]

This compound is not typically present in significant amounts in commercially grown mushrooms, as they are often cultivated in the dark.[5] However, upon exposure to UV light, either from sunlight or artificial sources, the precursor 22,23-dihydroergosterol is converted to prethis compound, which then thermally isomerizes to this compound. Consequently, wild mushrooms and commercially produced mushrooms treated with UV light are the primary sources of this vitamer.[3][4]

Quantitative Data

The concentration of this compound and its precursor, 22,23-dihydroergosterol, varies among different mushroom species and is highly dependent on the extent of UV exposure. The following tables summarize the quantitative data reported in the literature.

Table 1: this compound Content in Various Mushroom Species After UV Exposure

| Mushroom Species | This compound Content (µ g/100 g fresh weight) | Reference |

| Portabella (UV-enhanced) | 0.2–7.0 | [2] |

| Maitake (from one supplier) | 22.5–35.4 | [2] |

| Oyster (one composite) | 6.29 | [2][3] |

| Morel | >2.0 (in samples where detected) | [2][3] |

| Chanterelle | >2.0 (in samples where detected) | [2][3] |

| White Button | Not detected | [3] |

| Enokitake (UV-B exposed for 3h) | 6504.61 ± 21.74 (µ g/100 g dry weight) | |

| Brown Hon Shimeji (UV-B exposed for 3h) | 1702.47 ± 0.93 (µ g/100 g dry weight) |

Table 2: 22,23-Dihydroergosterol (this compound Precursor) Content in Various Mushroom Species

| Mushroom Species | 22,23-Dihydroergosterol Content (mg/100 g) | Reference |

| Various Composites | 4.49–16.5 | [2][3] |

Experimental Protocols

The isolation and purification of this compound from fungi involve a multi-step process that includes extraction, saponification to remove interfering lipids, and chromatographic separation.

Extraction of Sterols from Mushroom Samples

This protocol describes a general method for the extraction of total sterols, including this compound and its precursor, from mushroom tissue.

Protocol 1: Solid-Liquid Extraction of Sterols

-

Sample Preparation: Lyophilize fresh mushroom samples to a constant weight and grind them into a fine powder.

-

Extraction:

-

Weigh approximately 2 g of the dried mushroom powder into a flask.

-

Add 50 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

-

Agitate the mixture using a sonicator or a shaker for 1-2 hours at room temperature.

-

Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Saponification

Saponification is a critical step to hydrolyze triglycerides and other esters, which can interfere with the subsequent analysis.

Protocol 2: Alkaline Saponification

-

Reaction Setup:

-

Dissolve the dried extract from Protocol 1 in 50 mL of 10% (w/v) potassium hydroxide (B78521) in 95% ethanol.

-

Add a small amount of an antioxidant, such as ascorbic acid, to prevent the degradation of vitamin D.

-

-

Hydrolysis:

-

Reflux the mixture at 80°C for 1-2 hours with constant stirring.

-

Cool the solution to room temperature.

-

Liquid-Liquid Extraction of Unsaponifiable Matter

Following saponification, the unsaponifiable fraction containing the sterols is extracted.

Protocol 3: Extraction of Sterols

-

Extraction:

-

Transfer the cooled saponified mixture to a separatory funnel.

-

Add 50 mL of n-hexane and shake vigorously for 2-3 minutes.

-

Allow the layers to separate and collect the upper hexane (B92381) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh n-hexane.

-

-

Washing:

-

Combine the hexane extracts and wash them with an equal volume of distilled water to remove any remaining alkali.

-

Repeat the washing step until the aqueous layer is neutral (pH 7).

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter the solution and evaporate the hexane under a stream of nitrogen or using a rotary evaporator.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using HPLC.

Protocol 4: Semi-Preparative HPLC Purification

-

Sample Preparation: Reconstitute the dried extract from Protocol 3 in a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and methanol).

-

HPLC System:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and/or water. A mobile phase of acetonitrile/methanol (1:1) has been shown to separate Vitamin D3 and D4.[4]

-

Detection: UV detector set at 265 nm.

-

-

Fraction Collection: Collect the fraction corresponding to the retention time of a this compound standard. The identity and purity of the collected fraction should be confirmed by analytical HPLC and LC-MS.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound from mushrooms.

Biosynthesis of this compound in Fungi

Caption: Biosynthetic pathway of this compound in fungi upon UV exposure.

Proposed Signaling Pathway of this compound

The biological effects of vitamin D are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1] While specific binding affinity data for this compound is not extensively reported, it is expected to follow the canonical signaling pathway of other vitamin D analogs.

Caption: Proposed genomic signaling pathway for this compound via the Vitamin D Receptor.

Biological Activity and Potency

The biological activity of this compound is attributed to its ability to bind to and activate the VDR, leading to the modulation of target gene expression. While direct comparisons are limited, studies on the relative efficacy of different vitamin D forms provide some context. It has been suggested that Vitamin D2 is less potent than Vitamin D3 in raising and maintaining serum 25-hydroxyvitamin D levels in humans. The potency of this compound relative to D2 and D3 is an area that requires further investigation.

The activation of the VDR by this compound initiates a cascade of events, including the heterodimerization with the Retinoid X Receptor (RXR), binding to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, and the recruitment of co-activator or co-repressor complexes to regulate transcription.

Conclusion

The discovery of this compound in fungi has broadened the landscape of vitamin D research, presenting a naturally occurring vitamer with potential physiological significance. This guide has provided a detailed overview of the technical aspects related to the discovery and isolation of this compound, including methodologies for its extraction, purification, and analysis. The provided quantitative data and pathway visualizations offer a framework for researchers and professionals in the field. Further studies are warranted to fully elucidate the biological potency and potential therapeutic applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Multiple Effects of Vitamin D against Chronic Diseases: From Reduction of Lipid Peroxidation to Updated Evidence from Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Fungal Sterol Synthesis: A Technical Guide to the 22-Dihydroergocalciferol Biosynthetic Pathway in Mushrooms

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of 22-dihydroergocalciferol (Vitamin D₄) in mushrooms is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the biochemical route leading to this lesser-known form of vitamin D, offering insights into its relationship with the well-established ergosterol (B1671047) pathway and highlighting key enzymatic control points.

The guide elucidates that the synthesis of 22-dihydroergocalciferol originates from a critical branch point in the late stages of the ergosterol biosynthetic pathway. The precursor to vitamin D₄, 22,23-dihydroergosterol, is formed when the sterol intermediate, ergosta-5,7,24(28)-trienol, bypasses the C-22 desaturation step normally catalyzed by the enzyme ERG5 (C-22 sterol desaturase). This diversion leads to a substrate that is subsequently acted upon by C-24 sterol reductase (ERG4), resulting in the formation of 22,23-dihydroergosterol. Upon exposure to ultraviolet (UV) radiation, 22,23-dihydroergosterol is then converted to 22-dihydroergocalciferol (Vitamin D₄).

This whitepaper summarizes key quantitative data on sterol composition in various mushroom species, presents detailed experimental protocols for the extraction and analysis of these critical sterols, and includes mandatory visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding of the processes involved.

Core Biosynthetic Pathway

The biosynthesis of 22-dihydroergocalciferol is intrinsically linked to the ergosterol pathway, diverging at a key enzymatic step. The following diagram illustrates this pivotal branch point.

Quantitative Data on Sterol Composition

The relative abundance of ergosterol and its precursor to vitamin D₄, 22,23-dihydroergosterol, varies among different mushroom species. The following tables summarize the concentrations of these key sterols as reported in the literature.

Table 1: Concentration of Ergosterol and 22,23-Dihydroergosterol in Various Mushroom Species

| Mushroom Species | Ergosterol (mg/100g fresh weight) | 22,23-Dihydroergosterol (mg/100g fresh weight) | Reference |

| White Button (Agaricus bisporus) | 48.7 - 57.8 | 4.49 - 5.51 | [1] |

| Crimini (Agaricus bisporus) | 52.1 - 63.2 | 4.87 - 5.99 | [1] |

| Portabella (Agaricus bisporus) | 46.5 - 68.9 | 4.38 - 6.47 | [1] |

| Shiitake (Lentinula edodes) | 79.0 - 90.8 | 6.89 - 8.89 | [1] |

| Maitake (Grifola frondosa) | 58.7 - 108.7 | 5.14 - 8.16 | [1] |

| Oyster (Pleurotus ostreatus) | 49.9 - 71.5 | 5.23 - 7.55 | [1] |

| Enoki (Flammulina velutipes) | 30.1 - 40.9 | 13.8 - 18.0 | [1] |

| Morel (Morchella esculenta) | 21.0 - 31.6 | 3.53 - 4.95 | [1] |

| Chanterelle (Cantharellus cibarius) | 40.2 - 65.8 | 4.12 - 6.78 | [1] |

Experimental Protocols

A critical aspect of studying the 22-dihydroergocalciferol pathway is the accurate extraction and analysis of the lipophilic sterol components from the fungal matrix.

Protocol 1: Extraction and Saponification of Mushroom Sterols

This protocol outlines a standard method for the extraction of total sterols from mushroom tissue, a necessary first step for subsequent analysis.

Methodology:

-

Sample Preparation: Fresh mushroom tissue is homogenized and then lyophilized to remove water.

-

Saponification: The dried mushroom powder is resuspended in an alcoholic potassium hydroxide (B78521) (KOH) solution and incubated at a high temperature (e.g., 80-90°C). This process breaks down cell membranes and hydrolyzes sterol esters, releasing free sterols.

-

Extraction: After saponification, water and a non-polar solvent, such as n-hexane or petroleum ether, are added to the mixture. Vigorous mixing followed by centrifugation separates the mixture into aqueous and organic layers. The sterols partition into the non-polar organic layer.

-

Isolation: The organic layer containing the sterols is carefully collected. This extraction step is typically repeated multiple times to ensure complete recovery.

-

Concentration: The pooled organic extracts are evaporated to dryness under a stream of nitrogen gas.

-

Analysis: The dried sterol extract is then redissolved in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Quantitative Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying different sterols based on their volatility and mass fragmentation patterns.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp 1: Increase to 250°C at 10°C/min, hold for 5 min.

-

Ramp 2: Increase to 300°C at 5°C/min, hold for 10 min.

-

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Derivatization:

Prior to GC-MS analysis, sterols are often derivatized to increase their volatility and improve chromatographic separation. A common method is silylation, where the hydroxyl group of the sterol is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Data Analysis:

Sterols are identified by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST/Wiley). Quantification is typically performed by creating a calibration curve with known concentrations of sterol standards and an internal standard (e.g., epicoprostanol).

Protocol 3: Separation of Ergosterol and 22,23-Dihydroergosterol by High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable alternative for the analysis of sterols, particularly for quantifying compounds without the need for derivatization.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 282 nm for ergosterol and 22,23-dihydroergosterol (due to the conjugated diene system in the B-ring).

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve constructed from injections of known concentrations of pure ergosterol and 22,23-dihydroergosterol standards.

Signaling Pathways and Logical Relationships

The regulation of the ergosterol biosynthesis pathway is complex and involves feedback mechanisms at the transcriptional and post-transcriptional levels. The decision point for the synthesis of 22,23-dihydroergosterol is primarily dependent on the activity and substrate availability for the ERG5 enzyme.

This technical guide provides a foundational understanding of the 22-dihydroergocalciferol biosynthetic pathway in mushrooms. The presented data and protocols offer a valuable resource for researchers investigating fungal sterol metabolism and for professionals in drug development targeting this essential fungal pathway. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved and the physiological role of Vitamin D₄ in fungi.

References

The Enigmatic Role of Vitamin D4 in Fungal Physiology: A Technical Guide

Abstract

Vitamin D4 (22-dihydroergocalciferol) and its precursor, 22,23-dihydroergosterol, are established constituents of various fungal species, particularly mushrooms. The synthesis of this compound is induced by ultraviolet (UV) radiation, converting the precursor into its active form. While analytical methods for the quantification of this compound in fungal matrices are well-documented, and its presence as a nutritional source for humans is recognized, its endogenous biological role within fungal physiology remains a largely unexplored and enigmatic area of mycology. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the biosynthesis of this compound, its quantitative occurrence in fungi, and the broader context of the ergosterol (B1671047) biosynthesis pathway from which its precursor is derived. This guide also presents detailed experimental protocols for the analysis of fungal sterols and discusses the known antifungal properties of externally applied vitamin D compounds. Acknowledging the significant gap in the literature, this document also speculates on potential physiological roles for this compound in fungi and outlines future research directions to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals in mycology, biochemistry, and pharmacology.

Introduction: Fungal Sterols and the Discovery of this compound

Fungal cell membranes are characterized by the presence of unique sterols, with ergosterol being the most prominent and well-studied. Ergosterol is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The biosynthetic pathway of ergosterol is a critical aspect of fungal biology and a primary target for many antifungal drugs.[1]

In addition to ergosterol, a variety of other sterols are present in fungi. Among these is 22,23-dihydroergosterol, a direct precursor to this compound. This compound is formed when fungi are exposed to UV light, in a photochemical reaction analogous to the synthesis of Vitamin D2 from ergosterol.[2] While the occurrence of this compound in mushrooms has been confirmed and quantified, its specific physiological purpose for the fungus itself is not yet understood.[2][3] This guide synthesizes the available information and highlights the areas where further investigation is needed to unravel the biological significance of this compound in fungi.

Biosynthesis of this compound in Fungi

The formation of this compound in fungi is a photochemical process initiated by UV radiation. The precursor molecule, 22,23-dihydroergosterol, which is an intermediate in the broader sterol biosynthesis pathway, undergoes a conformational change upon absorbing UV light to form pre-vitamin D4. This unstable intermediate then thermally isomerizes to the more stable this compound.[2]

Occurrence and Quantitative Data of this compound and its Precursor

This compound and its precursor, 22,23-dihydroergosterol, have been identified and quantified in a range of mushroom species. The concentrations can vary significantly depending on the species and the extent of UV exposure.[2][3]

| Mushroom Species | This compound (µ g/100 g fresh weight) | 22,23-dihydroergosterol (mg/100 g fresh weight) | Reference |

| White Button (UV-treated) | 1.95 - 2.74 | Not Reported | [2] |

| Portabella (UV-enhanced) | 0.2 - 7.0 | Not Reported | [3] |

| Maitake (UV-enhanced) | 22.5 - 35.4 | Not Reported | [3] |

| Oyster | 6.29 (in one composite) | 4.49 - 8.89 | [3] |

| Morel | >2.0 (in some samples) | Not Reported | [3] |

| Chanterelle | >2.0 (in some samples) | Not Reported | [3] |

| Enoki | Detectable | 16.5 | [2] |

The Ergosterol Biosynthesis Pathway: Source of the this compound Precursor

The precursor to this compound, 22,23-dihydroergosterol, is synthesized as part of the larger ergosterol biosynthesis pathway. This complex pathway starts from acetyl-CoA and involves numerous enzymatic steps. Understanding this pathway is crucial as it dictates the availability of the precursor for this compound synthesis. The deletion of genes in this pathway can lead to the accumulation of various sterol intermediates and often impacts fungal growth and viability.[4]

References

- 1. Vitamin D and Infectious Diseases: Simple Bystander or Contributing Factor? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overexpression or Deletion of Ergosterol Biosynthesis Genes Alters Doubling Time, Response to Stress Agents, and Drug Susceptibility in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of 22-Dihydroergocalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dihydroergocalciferol, also known as Vitamin D4, is a form of vitamin D found in certain fungi, produced from the precursor 22,23-dihydroergosterol. While the metabolic pathways of Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) have been extensively studied, the in vitro metabolism of this compound remains a less explored area. Understanding its metabolic fate is crucial for evaluating its potential biological activities, therapeutic applications, and overall role in vitamin D physiology. This technical guide provides a comprehensive overview of the in vitro metabolism of 22-dihydroergocalciferol, focusing on the enzymatic processes, resulting metabolites, and the experimental protocols used for their characterization.

The metabolism of vitamin D analogs is primarily orchestrated by cytochrome P450 (CYP) enzymes, which are responsible for a series of hydroxylation reactions that activate or inactivate these compounds. Key enzymes in vitamin D metabolism include those responsible for 25-hydroxylation (e.g., CYP2R1, CYP27A1), 1α-hydroxylation (CYP27B1), and catabolic hydroxylations at C24 and C23 (CYP24A1). Additionally, other CYPs, such as CYP3A4 and CYP11A1, have been shown to participate in the metabolism of various vitamin D forms.

This guide will delve into the specific metabolic transformations of 22-dihydroergocalciferol observed in in vitro systems, present the available quantitative data in a structured format, and provide detailed experimental methodologies to aid researchers in designing and interpreting their own studies.

Metabolic Pathways and Metabolites

In vitro studies utilizing human cell lines have provided initial insights into the metabolic pathways of 22-dihydroergocalciferol analogs. The primary metabolic transformations involve hydroxylations at various positions on the side chain, catalyzed by cytochrome P450 enzymes.

A key study investigated the metabolism of 1α-hydroxythis compound (a synthetic analog of 22-dihydroergocalciferol) in the human liver cell line HepG2, and 1α,25-dihydroxythis compound in the human keratinocyte cell line HPK1A-ras.[1] These cell lines are well-established models for studying hepatic and target tissue metabolism of vitamin D compounds, respectively.

The findings from these in vitro investigations indicate that the C24 methyl group, a structural feature of this compound, plays a significant role in directing its metabolism towards multiple hydroxylations rather than side chain cleavage, which is observed with some Vitamin D3 derivatives.[1]

Hepatic Metabolism (HepG2 Cells)

In the HepG2 cell model, which mimics liver metabolism, 1α-hydroxythis compound was found to undergo hydroxylation at the C24 and C26 positions of its side chain.[1] This suggests the involvement of enzymes capable of recognizing and modifying the ergosterol-like side chain of this compound.

Target Cell Metabolism (HPK1A-ras Cells)

In the HPK1A-ras keratinocyte model, representing a target tissue for vitamin D action, the metabolism of 1α,25-dihydroxythis compound resulted in a pattern of multiple hydroxylations at positions C24, C26, and C28.[1] This complex hydroxylation pattern is characteristic of the metabolism of Vitamin D2 compounds and further highlights the influence of the C24 methyl group on the metabolic fate of this compound.[1]

The following diagram illustrates the proposed metabolic pathways for 22-dihydroergocalciferol analogs based on the available in vitro data.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data on the in vitro metabolism of 22-dihydroergocalciferol and its analogs. The primary study in this area focused on the identification of metabolites rather than the kinetics of their formation.[1] Future research is needed to determine key parameters such as the rate of metabolite formation, enzyme kinetics (Km and Vmax), and the specific cytochrome P450 isoforms involved.

The following table summarizes the identified metabolites from the in vitro studies of 22-dihydroergocalciferol analogs.

| Parent Compound | In Vitro System | Observed Metabolites | Reference |

| 1α-Hydroxythis compound | HepG2 Cells | 1α,24-Dihydroxythis compound, 1α,26-Dihydroxythis compound | [1] |

| 1α,25-Dihydroxythis compound | HPK1A-ras Cells | 1α,24,25-Trihydroxythis compound, 1α,25,26-Trihydroxythis compound, 1α,25,28-Trihydroxythis compound | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and advancement of research in this field. The following sections outline the methodologies for cell culture, in vitro metabolism assays, and the analytical techniques used for metabolite identification, based on established practices for vitamin D metabolism studies.

Cell Culture

The choice of cell line is critical for modeling specific aspects of in vivo metabolism. HepG2 cells are a human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes, making them a suitable model for studying hepatic drug and xenobiotic metabolism. HPK1A-ras cells are a line of human keratinocytes immortalized with the ras oncogene, which serve as a model for vitamin D target cells.

HepG2 Cell Culture Protocol:

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

HPK1A-ras Cell Culture Protocol:

-

Media: Keratinocyte Growth Medium (KGM) supplemented with a growth factor and cytokine cocktail.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged at 70-80% confluency using a gentle cell dissociation reagent.

In Vitro Metabolism Assay

The following is a generalized protocol for assessing the metabolism of 22-dihydroergocalciferol or its analogs in cultured cells.

Protocol Steps:

-

Cell Seeding: Plate HepG2 or HPK1A-ras cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) at a density that allows them to reach approximately 80% confluency at the time of the experiment.

-

Substrate Incubation: Prepare a stock solution of the 22-dihydroergocalciferol analog in a suitable solvent (e.g., ethanol). Add the substrate to the cell culture medium to achieve the desired final concentration. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells with the substrate for a predetermined time course (e.g., 0, 4, 8, 24, 48 hours) at 37°C.

-

Metabolite Extraction:

-

Collect the culture medium.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and combine the lysate with the collected medium.

-

Perform a liquid-liquid extraction (e.g., using a mixture of chloroform (B151607) and methanol) or a solid-phase extraction to isolate the vitamin D metabolites.

-

-

Sample Preparation for Analysis: Evaporate the organic solvent from the extracted samples under a stream of nitrogen. Reconstitute the residue in the mobile phase to be used for HPLC analysis.

Analytical Methods for Metabolite Identification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the separation, identification, and quantification of vitamin D metabolites.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used for the separation of vitamin D and its metabolites.

-

Mobile Phase: A gradient of solvents, typically a mixture of methanol, acetonitrile, and water, is used to elute the compounds from the column.

-

Detection: A UV detector set at approximately 265 nm can be used to detect the characteristic triene chromophore of vitamin D compounds.

Mass Spectrometry (MS):

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used to ionize vitamin D metabolites.

-

Analysis: Tandem mass spectrometry (MS/MS) is employed to fragment the parent ions and generate characteristic product ion spectra.

-

Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards or by detailed interpretation of their fragmentation patterns to deduce the positions of hydroxylation.

Conclusion

The in vitro metabolism of 22-dihydroergocalciferol is an emerging area of research with significant implications for understanding its biological role and potential therapeutic applications. Current evidence from studies with HepG2 and HPK1A-ras cells indicates that, similar to Vitamin D2, this compound analogs undergo a series of side-chain hydroxylations, primarily at the C24, C26, and C28 positions.[1] The C24 methyl group appears to be a key structural determinant directing this metabolic pathway.

Further research is required to provide a more complete quantitative picture of 22-dihydroergocalciferol metabolism, including the identification of the specific cytochrome P450 enzymes involved and the determination of their kinetic parameters. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these investigations and contribute to a deeper understanding of the complex world of vitamin D metabolism.

References

Vitamin D4 Receptor (VDR) Binding Affinity Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vitamin D4 Receptor (VDR) binding affinity studies. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret VDR binding assays. This document outlines the core principles of VDR signaling, details various experimental protocols for assessing ligand binding affinity, and presents quantitative data for a range of VDR ligands.

Introduction to the Vitamin D Receptor (VDR)

The Vitamin D Receptor (VDR) is a member of the nuclear receptor superfamily of transcription factors that plays a crucial role in a multitude of physiological processes, including calcium and phosphate (B84403) homeostasis, bone metabolism, immune modulation, and cellular growth and differentiation.[1][2] The primary endogenous ligand for the VDR is 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D3.[3] Upon ligand binding, the VDR undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR).[3][4] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3][5]

The affinity with which various natural and synthetic ligands bind to the VDR is a critical determinant of their biological activity. Consequently, the accurate determination of VDR binding affinity is a cornerstone of vitamin D research and the development of novel therapeutic agents targeting the VDR. While the binding affinity of Vitamin D3 and its metabolites has been extensively studied, data for other forms, such as this compound (22-dihydroergocalciferol), are less prevalent in publicly accessible literature.

VDR Signaling Pathway

The genomic signaling pathway of the Vitamin D Receptor is a well-elucidated process that ultimately leads to the modulation of gene expression. The key steps are outlined in the diagram below.

Quantitative VDR Binding Affinity Data

The binding affinities of various ligands to the Vitamin D Receptor are typically quantified using metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). The following table summarizes the binding affinities of several key Vitamin D metabolites and synthetic analogs for the VDR. It is important to note that these values can vary depending on the specific experimental conditions and assay format used.

| Ligand | Common Name/Synonym | Binding Affinity Metric | Value (nM) | Reference(s) |

| 1α,25-dihydroxyvitamin D3 | Calcitriol (B1668218) | IC50 | ≈ 3.6 | [6] |

| 25-hydroxy-5,6-trans-vitamin D3 | - | Kd | 58 | [1] |

| 5,6-trans-vitamin D3 | - | Kd | 560 | [1] |

| 25-hydroxytachysterol3 | - | Kd | 22 | [1] |

| Tachysterol | - | Kd | > 20,000 | [1] |

| Lumisterol | - | Kd | > 20,000 | [1] |

| 7-dehydrocholesterol | Pro-vitamin D3 | Kd | > 20,000 | [1] |

| Calcipotriol | MC 903 | IC50 | Comparable to Calcitriol | [6] |

Experimental Protocols for VDR Binding Affinity Studies

The determination of a ligand's binding affinity for the VDR can be accomplished through several robust and well-established experimental techniques. The choice of method often depends on factors such as the availability of reagents and instrumentation, the desired throughput, and the specific information required (e.g., equilibrium binding vs. kinetics).

Competitive Radioligand Binding Assay

This technique is considered a "gold standard" for quantifying the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.

Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.

-

Test Compound: Serial dilutions of the compound of interest.

-

Unlabeled Ligand: A high concentration of unlabeled calcitriol to determine non-specific binding.

-

Assay Buffer: For example, TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

Reaction Setup: In microtiter plates or tubes, add the following in order:

-

Assay Buffer

-

Test compound (or buffer for total binding, or excess unlabeled calcitriol for non-specific binding).

-

Radioligand ([³H]-Calcitriol).

-

Receptor source (e.g., 50-100 µg of nuclear extract protein).

-

-

Incubation: Incubate the mixture at 4°C for 4-18 hours to allow the binding to reach equilibrium.

-

Separation:

-

HAP Method: Add HAP slurry to each reaction, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex.

-

Filtration Method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The receptor-ligand complex is retained on the filter.

-

-

Washing: Wash the HAP pellet or filters multiple times with an appropriate wash buffer to remove unbound radioligand.

-

Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[6]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled VDR ligand (tracer) upon binding to the VDR. It is well-suited for high-throughput screening.

Objective: To determine the relative binding affinity of a test compound by its ability to displace a fluorescent tracer from the VDR.

Materials:

-

Receptor: Purified full-length human VDR.

-

Fluorescent Tracer: A high-affinity fluorescently labeled VDR ligand (e.g., Fluormone™ VDR Red).

-

Test Compound: Serial dilutions of the compound of interest.

-

Assay Buffer: A buffer that maintains the stability of the receptor and ligand.

-

Microplates: Black, low-binding 384-well or 1536-well plates.

-

Plate Reader: A microplate reader equipped with fluorescence polarization optics.

Procedure:

-

Reagent Preparation: Prepare solutions of the VDR, fluorescent tracer, and test compounds in the assay buffer.

-

Assay Setup:

-

Dispense a small volume of the test compound dilutions into the wells of the microplate.

-

Add a pre-mixed solution of VDR and the fluorescent tracer to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis:

-

The binding of the tracer to the VDR results in a high polarization value, while the displacement of the tracer by a test compound leads to a low polarization value.

-

Plot the change in polarization against the log concentration of the test compound.

-

Use a sigmoidal dose-response curve fit to determine the IC50 value of the test compound.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides both kinetic (on- and off-rates) and equilibrium (affinity) binding information.

Objective: To determine the kinetic and equilibrium binding constants of a test compound for the VDR.

Materials:

-

SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 sensor chips).

-

Receptor: Purified VDR.

-

Analyte: The test compound of interest.

-

Immobilization Buffers: For covalent coupling of the VDR to the sensor chip (e.g., sodium acetate (B1210297) buffer at a specific pH).

-

Running Buffer: A buffer suitable for the binding interaction (e.g., HBS-EP).

-

Regeneration Solution: A solution to remove the bound analyte from the immobilized VDR without denaturing it (e.g., a low pH buffer or high salt concentration).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., with a mixture of EDC and NHS).

-

Inject the purified VDR over the activated surface to covalently couple it to the chip.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding:

-

Inject a series of concentrations of the test compound (analyte) over the immobilized VDR surface.

-

Monitor the change in the SPR signal in real-time, which corresponds to the binding of the analyte to the VDR.

-

-

Dissociation:

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the VDR.

-

-

Regeneration:

-

Inject the regeneration solution to remove all bound analyte, preparing the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

The study of VDR binding affinity is fundamental to understanding the molecular mechanisms of vitamin D action and for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of the VDR signaling pathway and detailed methodologies for the key experimental techniques used to assess ligand binding. The provided quantitative data serves as a valuable reference for comparing the potencies of various VDR ligands. While data for some vitamin D metabolites like this compound remain elusive in the broader scientific literature, the protocols and principles outlined herein provide a robust framework for the comprehensive characterization of any potential VDR ligand.

References

- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Vitamin: A Technical Guide to the Natural Occurrence and Sources of 22-Dihydroergocalciferol (Vitamin D4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Often overshadowed by its more studied counterparts, vitamins D2 and D3, 22-Dihydroergocalciferol (Vitamin D4) is a lesser-known vitamer with a unique natural distribution. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, its biosynthesis, and the analytical methodologies for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the potential of this under-researched nutrient.

Natural Occurrence and Sources

22-Dihydroergocalciferol is primarily found in the fungal kingdom, with mushrooms being the most significant natural source. Its presence is intrinsically linked to the exposure of its precursor, 22,23-dihydroergosterol, to ultraviolet (UV) radiation.[1][2] Unlike vitamins D2 (ergocalciferol) and D3 (cholecalciferol), which are derived from ergosterol (B1671047) and 7-dehydrocholesterol (B119134) respectively, this compound's origin lies in a distinct sterol precursor present in various fungi.

Fungal Sources

A variety of edible mushrooms have been identified as sources of 22-Dihydroergocalciferol, particularly after exposure to UV light. The concentration of this compound can vary significantly depending on the mushroom species, the duration and intensity of UV exposure, and post-harvest handling.[3][4]

Table 1: Quantitative Occurrence of 22-Dihydroergocalciferol in Various Mushroom Species

| Mushroom Species | Common Name | 22-Dihydroergocalciferol Content (µ g/100g dry weight) | Reference(s) |

| Pleurotus ostreatus | Oyster Mushroom | Up to 2000 | [3] |

| Lentinula edodes | Shiitake Mushroom | Variable, increases with UV exposure | [3] |

| Agaricus bisporus | White Button Mushroom | Low to undetectable without UV exposure | [1] |

| Flammulina velutipes | Enoki Mushroom | Contains the precursor 22,23-dihydroergosterol | [1] |

| Grifola frondosa | Maitake Mushroom | Contains the precursor 22,23-dihydroergosterol | |

| Cantharellus cibarius | Chanterelle Mushroom | Contains the precursor 22,23-dihydroergosterol | |

| Morchella esculenta | Morel Mushroom | Contains the precursor 22,23-dihydroergosterol |

Note: The concentrations can be highly variable and are significantly dependent on UV irradiation conditions.

Biosynthesis of 22-Dihydroergocalciferol

The formation of 22-Dihydroergocalciferol is a photochemical process initiated by the absorption of UV-B radiation by its precursor, 22,23-dihydroergosterol. This process is analogous to the synthesis of vitamin D2 from ergosterol.[5]

Experimental Protocols

The accurate quantification of 22-Dihydroergocalciferol in natural sources requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.[6]

Induction of 22-Dihydroergocalciferol in Mushrooms via UV Irradiation

To enhance the content of this compound in mushrooms, controlled UV irradiation is applied.

-

UV Source: UV-B lamps (280-315 nm) are most effective.[3]

-

Irradiation Time: 30 to 90 minutes.[3]

-

Temperature: Optimal conversion is often achieved at temperatures between 25°C and 35°C.[3]

-

Sample Preparation: Sliced mushrooms provide a larger surface area for UV exposure, leading to higher yields.[7]

Extraction of 22-Dihydroergocalciferol from Fungal Matrices

A multi-step extraction process is necessary to isolate this compound from the complex fungal matrix.

-

Saponification:

-

Homogenize fresh or dried mushroom samples.

-

Add an antioxidant (e.g., ascorbic acid) to prevent degradation.

-

Perform alkaline saponification using ethanolic potassium hydroxide (B78521) (KOH) solution to liberate the unsaponifiable lipids, including this compound. This is typically done by refluxing at 70-80°C for 1-2 hours.

-

-

Liquid-Liquid Extraction:

-

After saponification, extract the unsaponifiable fraction using a non-polar solvent such as n-hexane or a mixture of hexane (B92381) and ethyl acetate.

-

Repeat the extraction multiple times to ensure complete recovery.

-

Wash the combined organic extracts with water to remove residual alkali.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

For cleaner samples and to remove interfering compounds, a two-step SPE cleanup can be employed.[6]

-

Step 1 (Silica Cartridge):

-

Condition a silica (B1680970) SPE cartridge with hexane.

-

Load the dried extract reconstituted in hexane.

-

Wash with a low-polarity solvent to elute non-polar interferences.

-

Elute the Vitamin D fraction with a slightly more polar solvent mixture (e.g., hexane:isopropanol).

-

-

Step 2 (Carbon Black Cartridge):

-

Further purification can be achieved using a carbon black SPE cartridge to remove pigments and other interfering substances.

-

-

HPLC-UV Quantification

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 50:50 v/v) or a gradient elution can be used to achieve good separation from other vitamers and interfering compounds.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 265 nm, which is the absorption maximum for Vitamin D vitamers.[6]

-

Quantification: Quantification is performed by comparing the peak area of 22-Dihydroergocalciferol in the sample to that of a certified reference standard. An internal standard, such as Vitamin D2 or a deuterated form of this compound, is recommended for improved accuracy.

Signaling Pathway

The specific signaling pathway of 22-Dihydroergocalciferol has not been extensively studied. However, it is presumed to follow the general mechanism of action for vitamin D. The biologically active form of vitamin D, 1,25-dihydroxyvitamin D, binds to the Vitamin D Receptor (VDR), a nuclear receptor.[10] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the transcription of target genes involved in calcium homeostasis, immune function, and cell proliferation and differentiation.[11][12] The binding affinity and specific gene targets of the activated 22-Dihydroergocalciferol metabolite require further investigation.

Conclusion

22-Dihydroergocalciferol represents a naturally occurring form of vitamin D with a distinct origin in the fungal kingdom. While its biological significance and specific metabolic pathways are still areas of active research, the methodologies for its induction, extraction, and quantification are well-established. This guide provides a foundational understanding for scientists and researchers to explore the potential of this unique vitamer in nutrition and drug development. Further studies are warranted to fully elucidate its physiological roles and therapeutic applications.

References

- 1. This compound in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 22-Dihydroergocalciferol - Wikipedia [en.wikipedia.org]

- 3. A Review of Mushrooms as a Potential Source of Dietary Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Ultraviolet Irradiation on Vitamin D in Commonly Consumed Mushrooms in Thailand [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of total vitamin D2 and D4 in UV-exposed mushrooms using HPLC with UV detection after novel two-step solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psu.edu [psu.edu]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Vitamin D - Wikipedia [en.wikipedia.org]

- 11. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Molecular Mechanism of 22-Dihydroergocalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dihydroergocalciferol, also known as Vitamin D4, is a vitamer of vitamin D found primarily in fungi.[1] Like other members of the vitamin D family, its biological effects are mediated through the vitamin D receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[2] This technical guide provides an in-depth exploration of the molecular mechanism of action of 22-Dihydroergocalciferol, detailing the key events from receptor binding to the regulation of gene expression. While specific quantitative data for 22-Dihydroergocalciferol is limited in publicly available literature, this guide outlines the established mechanisms for vitamin D compounds and provides detailed protocols for the requisite experiments to characterize its activity.

Core Molecular Mechanism of Action

The genomic actions of 22-Dihydroergocalciferol, like other active vitamin D metabolites, are initiated by its binding to the Vitamin D Receptor (VDR). This binding event triggers a cascade of molecular interactions that ultimately leads to the modulation of target gene expression. The canonical signaling pathway can be dissected into several key steps:

-

Ligand Binding: 22-Dihydroergocalciferol enters the target cell and binds to the ligand-binding pocket (LBP) of the VDR located in the cytoplasm or nucleus.

-

Conformational Change: Ligand binding induces a conformational change in the VDR, which facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[3] This heterodimerization is crucial for high-affinity binding to DNA.

-

DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4]

-

Transcriptional Regulation: The VDR-RXR heterodimer, along with recruited coactivator complexes (which may possess histone acetyltransferase activity), modulates the transcription of target genes by the RNA polymerase II machinery. This can lead to either activation or repression of gene expression, thereby mediating the physiological effects of this compound.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Kᵢ, IC₅₀) or transcriptional potency (EC₅₀) of 22-Dihydroergocalciferol. To provide a framework for the expected range of activities for vitamin D analogs, the following table summarizes data for the well-characterized active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (Calcitriol), and other analogs.

Table 1: VDR Binding Affinity and Transcriptional Activity of Select Vitamin D Analogs

| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |

| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | Competitive Binding | Recombinant human VDR | IC₅₀ | ~1 nM | [5] |

| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | Reporter Gene Assay | HEK293 cells | EC₅₀ | ~0.1 nM | [6] |

| Calcipotriol | Competitive Binding | Recombinant human VDR | IC₅₀ | ~1 nM | [5] |

| Calcipotriol | Reporter Gene Assay | HEK293 cells | EC₅₀ | ~0.1 nM | [6] |

| 25-hydroxyvitamin D₃ | Competitive Binding | Recombinant human VDR | IC₅₀ | ~100 nM | [5] |

| 25-hydroxyvitamin D₃ | Reporter Gene Assay | HEK293 cells | EC₅₀ | >100 nM | [6] |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

To facilitate the characterization of 22-Dihydroergocalciferol and other novel vitamin D analogs, this section provides detailed methodologies for key experiments.

Protocol 1: Competitive Radiometric Vitamin D Receptor Binding Assay

This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

-

Recombinant full-length human VDR

-

[³H]-1α,25(OH)₂D₃ (specific activity ~180 Ci/mmol)

-

Unlabeled 1α,25(OH)₂D₃ (for standard curve and non-specific binding)

-

Test compound (22-Dihydroergocalciferol)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM DTT, 10 mM sodium molybdate, 0.25% BSA

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl

-

Hydroxylapatite slurry (50% w/v)

-

Scintillation fluid

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled 1α,25(OH)₂D₃ in binding buffer.

-

In a 96-well plate, combine recombinant VDR, [³H]-1α,25(OH)₂D₃ (at a final concentration close to its Kᴅ), and either the test compound or unlabeled 1α,25(OH)₂D₃.

-

For total binding wells, add only VDR and [³H]-1α,25(OH)₂D₃. For non-specific binding wells, add VDR, [³H]-1α,25(OH)₂D₃, and a saturating concentration of unlabeled 1α,25(OH)₂D₃.

-

Incubate the plate at 4°C for 18 hours with gentle agitation.

-

Add cold hydroxylapatite slurry to each well and incubate for 15 minutes at 4°C with agitation to capture the VDR-ligand complex.

-

Transfer the contents of the plate to a 96-well filter plate and wash the hydroxylapatite pellets three times with cold wash buffer using a vacuum manifold.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Protocol 2: VDR-Mediated Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.

Materials:

-

A suitable human cell line (e.g., HEK293T, MCF-7)

-

Expression plasmid for human VDR

-

Luciferase reporter plasmid containing multiple VDREs upstream of the luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (22-Dihydroergocalciferol)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as a control for transfection efficiency.

-

After 24 hours, plate the transfected cells into a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound or a known VDR agonist (e.g., 1α,25(OH)₂D₃) for 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of the test compound and determine the EC₅₀ value using non-linear regression analysis.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the VDR-RXR heterodimer binds to the promoter of a specific target gene in response to treatment with 22-Dihydroergocalciferol.

Materials:

-

Cell line of interest

-

Test compound (22-Dihydroergocalciferol)

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Anti-VDR antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the VDRE of a known target gene (e.g., CYP24A1) and a negative control region.[4]

Procedure:

-

Treat cells with 22-Dihydroergocalciferol or vehicle control.

-

Cross-link protein-DNA complexes with formaldehyde and quench with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-VDR antibody or control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of target DNA sequence in the immunoprecipitated samples by qPCR using primers specific for the VDRE of the target gene.

-

Analyze the results as a percentage of input DNA to determine the enrichment of VDR binding at the target gene promoter.

Conclusion

The molecular mechanism of action of 22-Dihydroergocalciferol is presumed to follow the canonical pathway established for other active vitamin D compounds, involving binding to the VDR, heterodimerization with RXR, and regulation of target gene expression through binding to VDREs. While this guide provides a comprehensive overview of this mechanism and detailed protocols for its characterization, there is a clear need for further research to establish the specific quantitative binding and activation parameters for 22-Dihydroergocalciferol. The experimental frameworks provided herein offer a robust starting point for researchers and drug development professionals to elucidate the precise molecular pharmacology of this and other novel vitamin D receptor modulators.

References

- 1. 22-Dihydroergocalciferol - Wikipedia [en.wikipedia.org]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. Dimerization with retinoid X receptors promotes nuclear localization and subnuclear targeting of vitamin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

The Enigmatic Analogue: Investigating the Potential Evolutionary Significance and Therapeutic Future of Vitamin D4

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D, a crucial secosteroid hormone, has a well-documented evolutionary history intertwined with calcium homeostasis, immune modulation, and cellular proliferation. While the physiological roles of Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) are extensively studied, other isoforms, such as Vitamin D4 (22-dihydroergocalciferol), remain largely enigmatic. Found in certain mushroom species, the evolutionary impetus for this compound and its specific biological functions are yet to be fully elucidated. This technical guide synthesizes the current understanding of the Vitamin D endocrine system, contextualizes the potential role of this compound within this framework, and outlines experimental pathways to unravel its physiological significance and therapeutic potential. By juxtaposing the known parameters of Vitamins D2 and D3, this paper highlights critical knowledge gaps concerning this compound, offering a roadmap for future research in nutrition, pharmacology, and drug development.

Introduction: The Vitamin D Endocrine System in an Evolutionary Context

The Vitamin D endocrine system is an ancient signaling pathway, with its origins tracing back over 500 million years.[1] The evolution of the Vitamin D Receptor (VDR) was a pivotal event, enabling organisms to respond to the secosteroid hormone produced upon exposure to ultraviolet B (UVB) radiation.[2][3] Initially, the functions of this system were likely tied to detoxification and energy metabolism.[2][4] With the migration of vertebrates from aquatic to terrestrial environments, the role of Vitamin D in regulating calcium and phosphate (B84403) homeostasis for bone mineralization became a critical evolutionary adaptation.[2][3]

Humans and other animals primarily synthesize Vitamin D3, while fungi and plants produce Vitamin D2.[5] Both forms are biologically inert and require successive hydroxylations in the liver and kidneys to become the active hormone, 1,25-dihydroxyvitamin D [1,25(OH)₂D].[6][7] This active form binds to the VDR, a nuclear transcription factor that regulates the expression of a multitude of genes.[8][9]

This compound, or 22-dihydroergocalciferol, is a lesser-known analogue found in certain mushrooms.[10] Its structural similarity to other Vitamin D forms suggests it may interact with the VDR, but the extent and nature of this interaction, and its subsequent physiological effects, are not well-studied.[10] Understanding the evolutionary niche of this compound could provide insights into novel biological pathways and potential therapeutic applications.

The Chemical Landscape of Vitamin D Analogues

The primary forms of Vitamin D, while structurally similar, possess key differences that influence their metabolism and biological activity.

-

Vitamin D2 (Ergocalciferol): Derived from the plant sterol ergosterol.

-

Vitamin D3 (Cholecalciferol): Synthesized in animal skin from 7-dehydrocholesterol.[11]

-

This compound (22-dihydroergocalciferol): A derivative of ergosterol, differing from Vitamin D2 by the saturation of the C22-C23 double bond in its side chain.

A synthetic pathway for producing this compound, along with other analogues, from the commercially available phytosterol β-sitosterol has been described, opening avenues for its production for research purposes.[12][13]

Comparative Metabolism and Biological Activity

While specific quantitative data for this compound remains scarce, the well-characterized pathways of Vitamin D2 and D3 provide a comparative framework.

| Parameter | Vitamin D2 (Ergocalciferol) | Vitamin D3 (Cholecalciferol) | This compound (22-dihydroergocalciferol) |

| Primary Source | Plants, Fungi, Fortified Foods[5] | Animal Skin (UVB exposure), Oily Fish, Fortified Foods[11][14] | Certain Mushroom Species[10] |

| Precursor | Ergosterol[7] | 7-dehydrocholesterol[15] | 22,23-dihydrobrassicasterol (from β-sitosterol)[12] |

| Circulating Metabolite | 25-hydroxyvitamin D2 | 25-hydroxyvitamin D3 | Data Not Available |

| Active Metabolite | 1,25-dihydroxyvitamin D2 | 1,25-dihydroxyvitamin D3 | Data Not Available |

| Relative Efficacy in raising serum 25(OH)D | Less effective than D3[11][16] | More effective and longer-acting than D2[11][16] | Data Not Available |

| VDR Binding Affinity | Lower affinity of its metabolites compared to D3 metabolites | High affinity of 1,25(OH)₂D₃[17] | Data Not Available |

Signaling Pathways and Proposed Experimental Workflows

The canonical Vitamin D signaling pathway involves the binding of the active metabolite to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, initiating transcription.

Diagram: Canonical Vitamin D Signaling Pathway

Caption: Canonical Vitamin D signaling pathway.

To elucidate the role of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

Diagram: Experimental Workflow for Investigating this compound

Caption: Proposed experimental workflow for this compound research.

Detailed Experimental Protocols

To facilitate research in this area, the following are detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Competitive Binding Assay

-

Objective: To determine the binding affinity of this compound for the VDR relative to 1,25(OH)₂D₃.

-

Protocol:

-

Receptor Preparation: Prepare a cytosolic extract containing the VDR from a suitable source (e.g., thymus gland, or recombinant VDR).

-

Incubation: Incubate a fixed amount of radiolabeled 1,25(OH)₂[³H]D₃ with the VDR preparation in the presence of increasing concentrations of unlabeled this compound (competitor) and unlabeled 1,25(OH)₂D₃ (positive control).

-

Separation: Separate receptor-bound from free radiolabel using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that displaces 50% of the radiolabeled ligand) and subsequently the dissociation constant (Kd) for this compound.

-

VDRE-Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity induced by this compound via the VDR.

-

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, Cos7) and co-transfect with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene under the control of a VDRE-containing promoter.

-

Treatment: Treat the transfected cells with varying concentrations of this compound, 1,25(OH)₂D₃ (positive control), and a vehicle control.

-

Lysis and Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Normalization: Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.

-

Data Analysis: Plot the normalized luciferase activity against the concentration of the test compound to determine the dose-response curve and EC₅₀ (effective concentration for 50% maximal response).

-

Future Directions and Conclusion